![molecular formula C9H11NO2 B3037854 3-Amino-2,4-dimethylbenzoic acid CAS No. 64289-45-8](/img/structure/B3037854.png)
3-Amino-2,4-dimethylbenzoic acid
Overview
Description
3-Amino-2,4-dimethylbenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It has a molecular formula of C9H11NO2 and an average mass of 165.189 Da .
Synthesis Analysis
The synthesis of 2,4-dimethyl-3-aminobenzoic acid involves using 2,4-dimethylbenzoic acid as a raw material, carrying out double nitration with concentrated nitric acid, selectively reducing the 5-position nitro with a NaSH system, deaminating with a sodium nitrite system, and reducing the 3-position nitro with iron powder .Molecular Structure Analysis
The molecular structure of 3-Amino-2,4-dimethylbenzoic acid is centered on 9 coordination Ln (III) ions and forms a single hat tetragonal inverse prism geometry with surrounding nitrogen and oxygen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,4-dimethyl-3-aminobenzoic acid include double nitration, selective reduction, deamination, and reduction .Physical And Chemical Properties Analysis
3-Amino-2,4-dimethylbenzoic acid is a white to yellow solid. It has a melting point of 180°C (dec.) and a density of 1±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis
“3-Amino-2,4-dimethylbenzoic acid” can be used as a reagent in organic synthesis . It can be used to convert aldehydes and ketones into amides .
Biosynthesis of Neurotransmitters
This compound plays a role in various biological processes, such as the biosynthesis of the neurotransmitter serotonin . Serotonin is a key hormone that stabilizes our mood, feelings of well-being, and happiness.
Synthesis of Plant Hormones
“3-Amino-2,4-dimethylbenzoic acid” is also used in the synthesis of the plant hormone auxin . Auxins are a class of plant hormones (or plant growth regulators) with some morphogen-like characteristics.
Antibacterial Activity
Although not directly related to “3-Amino-2,4-dimethylbenzoic acid”, its close relative “2,4-Dimethylbenzoic acid” has been found to have antibacterial activity . This suggests potential antibacterial applications for “3-Amino-2,4-dimethylbenzoic acid” as well.
Electrophoretic Separation
Again, “2,4-Dimethylbenzoic acid” has been used in capillary electrophoretic separation of α-, β-, γ- and δ-cyclodextrins . This indicates that “3-Amino-2,4-dimethylbenzoic acid” could potentially be used in similar applications.
Safety and Hazards
properties
IUPAC Name |
3-amino-2,4-dimethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXASAUXTASIZPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,4-dimethylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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